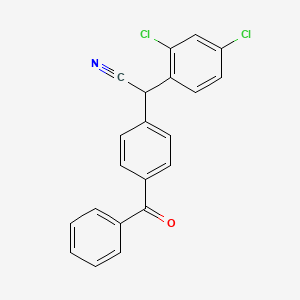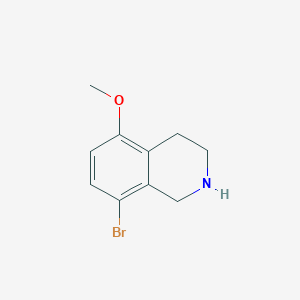
2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile is an organic compound that features both benzoyl and dichlorophenyl groups attached to an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-benzoylphenyl and 2,4-dichlorophenyl precursors.
Reaction Conditions: A common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetonitrile group, followed by nucleophilic substitution reactions to attach the benzoyl and dichlorophenyl groups.
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the benzoyl and dichlorophenyl groups, which can stabilize intermediates in various reactions.
類似化合物との比較
Similar Compounds
2-(4-Benzoylphenyl)-2-phenylacetonitrile: Lacks the dichloro substitution, which may affect its reactivity and biological activity.
2-(4-Benzoylphenyl)-2-(2,4-difluorophenyl)acetonitrile: Fluorine substitution can lead to different chemical properties and biological effects.
2-(4-Benzoylphenyl)-2-(2,4-dibromophenyl)acetonitrile: Bromine substitution may enhance certain types of reactivity.
Uniqueness
2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile is unique due to the presence of both benzoyl and dichlorophenyl groups, which can impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO/c22-17-10-11-18(20(23)12-17)19(13-24)14-6-8-16(9-7-14)21(25)15-4-2-1-3-5-15/h1-12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARHZDMYHQIOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2969458.png)
![1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine](/img/structure/B2969460.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2969467.png)

![4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B2969470.png)

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2969472.png)
![1-(6-methylpyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2969474.png)

![ETHYL 4-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2969479.png)

